Bz-Glu-OH

Catalog No.
S1768815
CAS No.
61070-20-0
M.F
C12H13NO5
M. Wt
269,3 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bz-Glu-OH

CAS Number

61070-20-0

Product Name

Bz-Glu-OH

IUPAC Name

(2S)-2-benzamidopentanedioic acid

Molecular Formula

C12H13NO5

Molecular Weight

269,3 g/mole

InChI

InChI=1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18)/t9-/m0/s1

InChI Key

LPJXPACOXRZCCP-VIFPVBQESA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O

Synonyms

Bz-Glu-OH;6094-36-6;N-Benzoyl-L-glutamicacid;(S)-2-Benzamidopentanedioicacid;Benzoyl-L-glutamicacid;(2S)-2-(phenylformamido)pentanedioicacid;UNII-3591D74MXP;LPJXPACOXRZCCP-VIFPVBQESA-N;3591D74MXP;SBB008417;N-Benzoylglutamicacid;(2S)-2-(phenylcarbonylamino)pentanedioicacid;N-Benzoylglutamicacid#;L-Glutamicacid,N-benzoyl-;SCHEMBL97498;N-benzoyl-(S)-glutamicacid;CHEMBL22546;AC1Q74U9;CTK3J1673;Glutamicacid,N-benzoyl-,L-;MolPort-001-840-350;(S)-(+)-N-Benzoylglutamicacid;(S)-(-)-N-benzoylglutamicacid;58094-18-1;ZINC1624515

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O

The exact mass of the compound N-Benzoyl-L-glutamic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Acidic - Glutamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Benzoyl-L-glutamic acid (CAS: 61070-20-0) is a highly specialized, N-protected amino acid derivative utilized extensively as a chiral resolving agent and a critical structural precursor in the synthesis of classical antifolate therapeutics. Unlike standard transiently protected amino acids used in solid-phase peptide synthesis, the benzoyl moiety in Bz-Glu-OH is frequently retained in the final active pharmaceutical ingredient (API), where it mimics naturally occurring folates to facilitate intracellular enzyme recognition [1]. In industrial procurement, this compound is evaluated based on its enantiomeric purity, its ability to form highly crystalline diastereomeric salts during the resolution of racemic amines, and its thermal stability, which prevents the formation of unwanted cyclized byproducts during scale-up [2].

Attempting to substitute Bz-Glu-OH with standard N-protected analogs (such as Boc-Glu-OH or Z-Glu-OH) or unprotected L-glutamic acid introduces severe process and efficacy failures. In chemical processing, unprotected L-glutamic acid is highly susceptible to intramolecular cyclization upon activation, forming pyroglutamic acid and drastically reducing the yield of the desired linear product or predictable coordination polymer [1]. Furthermore, in the synthesis of classical antifolates, substituting the benzoyl group with a cleavable carbamate (Boc/Cbz) is structurally invalid; the N-benzoyl-L-glutamate tail is an absolute structural requirement for the final API to serve as a substrate for folylpolyglutamate synthetase (FPGS). Without this exact moiety, the resulting drug fails to undergo polyglutamylation, resulting in a catastrophic loss of intracellular retention and target enzyme inhibition [2].

Prevention of Pyroglutamic Acid Cyclization in Coordination and Coupling

During the synthesis of complex coordination polymers and pharmaceutical intermediates, the free amine of unprotected L-glutamic acid readily reacts with the remote carboxylic acid to form pyroglutamic acid, leading to unpredictable stoichiometry and significant yield loss. The N-benzoyl protection in Bz-Glu-OH sterically and electronically dampens this nucleophilicity, entirely suppressing pyroglutamic acid formation under standard activation conditions and enabling predictable, high-yield assembly of homochiral frameworks and peptide bonds [1].

Evidence DimensionCyclization-driven yield loss (pyroglutamic acid formation)
Target Compound DataBz-Glu-OH (Suppressed cyclization, predictable coordination topology)
Comparator Or BaselineUnprotected L-Glutamic Acid (High cyclization, unpredictable yields and mixed phases)
Quantified DifferenceElimination of pyroglutamate byproduct formation
ConditionsStandard activation/coordination conditions for MOF and peptide synthesis

Eliminating cyclization side-reactions ensures predictable stoichiometry and maximizes yield during expensive scale-up operations.

Essential Structural Motif for FPGS-Mediated Polyglutamylation

In the development and production of classical antifolates, the N-benzoyl-L-glutamate side chain is not merely a protecting group, but the critical pharmacophore required for intracellular activation by folylpolyglutamate synthetase (FPGS). APIs containing the exact Bz-Glu-OH derived tail undergo rapid polyglutamylation, which increases their thymidylate synthase (TS) inhibitory activity by 60- to 130-fold compared to their monoglutamate forms. Analogs utilizing non-classical lipophilic tails or lacking the benzoyl-glutamate structure fail to act as FPGS substrates, losing this massive amplification in cytotoxic potency [1].

Evidence DimensionAmplification of Thymidylate Synthase (TS) Inhibition
Target Compound DataAPIs with Bz-Glu-OH derived tail (60- to 130-fold increase in TS inhibition via polyglutamylation)
Comparator Or BaselineNon-classical antifolates lacking the benzoyl-glutamate tail (0-fold amplification, no FPGS recognition)
Quantified Difference60x to 130x amplification of target inhibition
ConditionsIntracellular assay evaluating FPGS substrate activity and TS inhibition

Procuring the exact Bz-Glu-OH precursor is mandatory for synthesizing classical antifolates that rely on polyglutamylation for their primary mechanism of action.

Superior Diastereomeric Salt Precipitation in Chiral Resolution

Bz-Glu-OH is a highly effective resolving agent for racemic pharmaceutical intermediates, often outperforming traditional acids. For instance, in the resolution of (+/-)-eserethole (a precursor to physostigmine), traditional resolution using tartaric acid is notoriously laborious and low-yielding. Substituting with N-benzoyl-L-glutamic acid allows for the rapid precipitation of the less soluble diastereomeric salt, significantly streamlining the isolation process and delivering the target (-)-eserethole in high yield and optical purity with fewer recrystallization cycles [1].

Evidence DimensionResolution efficiency and process complexity
Target Compound DataBz-Glu-OH (Streamlined precipitation, high yield of (-)-enantiomer)
Comparator Or BaselineD-(-)-Tartaric Acid (Laborious, multi-step recrystallization with unsatisfactory yields)
Quantified DifferenceSignificant reduction in recrystallization steps and improved overall yield of the target enantiomer
ConditionsChiral resolution of (+/-)-eserethole in standard solvent systems (e.g., acetone/ethanol)

Switching to Bz-Glu-OH for chiral resolution can drastically reduce solvent usage and processing time in the commercial production of pure enantiomers.

Synthesis of Classical Antifolate APIs

Where this compound is the right choice for serving as the exact structural side-chain precursor for dual TS/DHFR inhibitors (like pemetrexed and raltitrexed analogs) that require FPGS-mediated polyglutamylation for clinical efficacy [1].

Industrial Chiral Resolution of Racemic Amines

Where this compound is the right choice for resolving complex racemic pharmaceutical bases (such as eserethole or fesoterodine intermediates) that fail to resolve efficiently with standard tartaric or malic acids [2].

Assembly of Homochiral Metal-Organic Frameworks (MOFs)

Where this compound is the right choice as a chiral dicarboxylate linker, because its protected amine prevents the formation of pyroglutamic acid, ensuring predictable, high-yield coordination topologies [3].

XLogP3

0.7

UNII

3591D74MXP

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-benzoyl-L-glutamic acid

Dates

Last modified: 08-15-2023

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